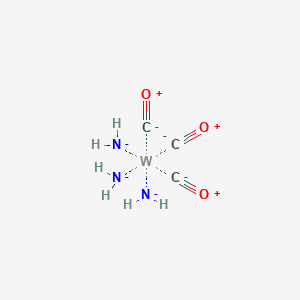
1-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylmethanamine is a synthetic compound characterized by its unique chemical structure, which includes a trifluoromethyl group attached to a pyrazole ring
Preparation Methods
The synthesis of 1-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylmethanamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
N-methylation: The final step involves the methylation of the amine group using methyl iodide or a similar methylating agent.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or other substituents are replaced by nucleophiles under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylmethanamine has been explored for various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding in biological systems.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties can enhance performance or functionality.
Mechanism of Action
The mechanism by which 1-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylmethanamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, potentially leading to inhibition or activation of specific pathways. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
When compared to similar compounds, 1-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylmethanamine stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. Similar compounds include:
1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)boronic acid: This compound shares the pyrazole ring and trifluoromethyl group but differs in its boronic acid functionality.
1-Isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid: Another similar compound with a carboxylic acid group instead of the amine group.
Properties
Molecular Formula |
C10H16F3N3 |
|---|---|
Molecular Weight |
235.25 g/mol |
IUPAC Name |
N-methyl-1-[1-(2-methylpropyl)-3-(trifluoromethyl)pyrazol-4-yl]methanamine |
InChI |
InChI=1S/C10H16F3N3/c1-7(2)5-16-6-8(4-14-3)9(15-16)10(11,12)13/h6-7,14H,4-5H2,1-3H3 |
InChI Key |
SFLFQFOBJQRMNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)C(F)(F)F)CNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,7-Trichloropyrido[3,4-b]pyrazine](/img/structure/B13331392.png)

![Methyl 6-[(but-3-yn-2-yl)amino]pyrazine-2-carboxylate](/img/structure/B13331418.png)
![(1R,4R)-5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13331421.png)
![9-Benzyl 4-(tert-butyl) 2-methyl-1,4,9-triazaspiro[5.5]undecane-4,9-dicarboxylate](/img/structure/B13331428.png)


![9-Benzyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B13331448.png)
![3-Chloro-4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenyl]pyridazine](/img/structure/B13331451.png)



![1-(Bicyclo[1.1.1]pentan-1-yl)-1H-pyrazol-4-amine](/img/structure/B13331466.png)

